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Compound of Interest

Compound Name: 4-(4-Methylphenyl)piperidine

Cat. No.: B1268173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-Methylphenyl)piperidine, a substituted

piperidine derivative, against established research chemicals. Given the prevalence of the 4-

phenylpiperidine scaffold in centrally active agents, this document focuses on its potential

interactions with the dopamine transporter (DAT) and opioid receptors, key targets for a wide

range of therapeutics and research compounds. While direct experimental data for 4-(4-
Methylphenyl)piperidine is limited in publicly available literature, this guide leverages data

from a closely related analog to provide a quantitative comparison.

Executive Summary
The 4-phenylpiperidine chemical structure is a well-established pharmacophore found in

numerous compounds with significant central nervous system activity, including analgesics and

monoamine reuptake inhibitors.[1][2] This guide explores the potential pharmacological profile

of 4-(4-Methylphenyl)piperidine by comparing a structurally similar compound to known

research chemicals targeting the dopamine transporter and opioid receptors.

A novel dopamine transporter (DAT) inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-

piperidyl 4-methylphenyl ketone, which shares the core 4-(4-methylphenyl)piperidine
structure, has been identified and characterized.[3] This analog demonstrates moderate affinity
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for the dopamine transporter.[3] This guide will use this analog as a surrogate for comparative

purposes against benchmark DAT inhibitors.

Furthermore, the broader class of 4-phenylpiperidine derivatives is known to interact with opioid

receptors.[4][5] While specific binding data for 4-(4-Methylphenyl)piperidine at these

receptors is not available in the reviewed literature, a qualitative discussion and comparison

with standard opioid receptor ligands are provided.

Quantitative Data Comparison
The following tables summarize the binding affinity (Ki) and functional inhibition (IC50) data for

the 4-(4-Methylphenyl)piperidine analog and benchmark research chemicals at the dopamine

transporter.

Table 1: Dopamine Transporter (DAT) Binding Affinity

Compound Structure DAT Ki (nM) Reference

4-hydroxy-1-methyl-4-

(4-methylphenyl)-3-

piperidyl 4-

methylphenyl ketone

Structurally similar to

4-(4-

Methylphenyl)piperidin

e

492 [3]

Cocaine
Well-known DAT

inhibitor
250-600 [6]

GBR-12909 Selective DAT inhibitor 14 [7]

[³H]WIN 35,428
High-affinity DAT

radioligand
~20 [6]

Table 2: Dopamine Uptake Inhibition
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Compound Structure
Dopamine Uptake
IC50 (nM)

Reference

4-hydroxy-1-methyl-4-

(4-methylphenyl)-3-

piperidyl 4-

methylphenyl ketone

Structurally similar to

4-(4-

Methylphenyl)piperidin

e

360 [3]

Cocaine
Well-known DAT

inhibitor
300-900 [6]

GBR-12909 Selective DAT inhibitor 5-20 [7]

Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
(DAT)
This protocol outlines a standard method for determining the binding affinity of a test compound

for the dopamine transporter.

Materials:

Biological Source: Rat striatal tissue homogenates or cell lines expressing the human

dopamine transporter (hDAT).[6]

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[6]

Test Compound: 4-(4-Methylphenyl)piperidine or its analog.

Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.[6]

Assay Buffer: Typically a Tris-HCl based buffer.[6]

Filtration Apparatus: A cell harvester and glass fiber filters.[6]

Scintillation Counter: For measuring radioactivity.[6]

Procedure:
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Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold

buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and

varying concentrations of the test compound.

Incubation: Incubate the plate to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer.

Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in

the presence of a high concentration of a reference compound) from total binding. The IC50

value is determined by non-linear regression, and the Ki value is calculated using the Cheng-

Prusoff equation.[6]

cAMP Functional Assay for Opioid Receptors
This protocol is a common method to assess the functional activity of compounds at G-protein

coupled receptors like the opioid receptors.

Materials:

Cells: HEK293 or CHO cells stably expressing the mu-opioid receptor (MOR).

Agonist: A known MOR agonist (e.g., DAMGO).

Antagonist/Test Compound: 4-(4-Methylphenyl)piperidine or its analog.

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

cAMP Assay Kit: For the detection of intracellular cAMP levels (e.g., HTRF or ELISA-based).

Procedure:
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Cell Culture: Culture MOR-expressing cells to an appropriate density in 96-well plates.

Compound Treatment: Treat the cells with the test compound at various concentrations.

Agonist Stimulation: Add a known concentration of an opioid agonist (e.g., DAMGO) to the

wells.

Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a suitable assay kit.

Data Analysis: The ability of the test compound to modulate the agonist-induced change in

cAMP levels is quantified. For an antagonist, the IC50 value represents the concentration

that inhibits 50% of the agonist's effect.
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Fig. 1: Generalized experimental workflows for binding and functional assays.
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Fig. 2: Putative signaling pathway for opioid receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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